Akt1-IN-3

Oncology AKT1-E17K Targeted Therapy

Pan-AKT inhibitors in AKT1-E17K models confound results with dose-limiting hyperglycemia from wild-type AKT2 inhibition. Akt1-IN-3 (Compd 7) is the precise solution. • Sub-15 nM IC50 against AKT1-E17K; spares wild-type AKT isoforms • Validated for isogenic cell line pair studies to confirm on-target mutant pharmacology • Supplied >98% purity with full analytical documentation

Molecular Formula C37H33N7O3
Molecular Weight 623.7 g/mol
Cat. No. B12375037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1-IN-3
Molecular FormulaC37H33N7O3
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N
InChIInChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47)
InChIKeyFJJSWSKNHIPLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akt1-IN-3: Selective AKT1-E17K Inhibitor


Akt1-IN-3 (Compd 7) is a selective inhibitor of AKT1, specifically targeting the oncogenic AKT1-E17K mutant form with an IC50 value of less than 15 nM . This compound is designed to address the limitations of pan-AKT inhibitors by providing a more targeted approach to studying the PI3K/Akt/mTOR signaling pathway in AKT1-E17K-driven cancers .

Why Akt1-IN-3 Is Not Substitutable


Generic substitution of Akt1-IN-3 with a pan-AKT inhibitor (e.g., capivasertib, ipatasertib) or an isoform-selective inhibitor (e.g., A-674563, BAY1125976) in AKT1-E17K mutant models is not scientifically equivalent. Pan-AKT inhibitors, while potent against wild-type isoforms, are associated with dose-limiting hyperglycemia in clinical studies, a toxicity linked to inhibition of wild-type AKT2 [1][2]. Furthermore, the selectivity profiles of other inhibitors differ significantly: A-674563 has a Ki of 11 nM for Akt1 but also potently inhibits PKA (IC50=16 nM) and Cdk2 (IC50=46 nM) , while BAY1125976 shows an 86-fold reduced potency against Akt3 (IC50=427 nM) but does not specifically target the E17K mutant . Akt1-IN-3's specific targeting of the E17K mutant form provides a unique tool for dissecting mutant-specific signaling pathways, which cannot be achieved with these broader-acting alternatives.

Akt1-IN-3 Comparative Evidence


Potency Against AKT1-E17K Mutant

Akt1-IN-3 demonstrates potent inhibition of the AKT1-E17K mutant with an IC50 value of < 15 nM . This potency is comparable to or better than that of pan-AKT inhibitors like capivasertib, which inhibits wild-type AKT1 with an IC50 of 1-3 nM but has a Kd of 8.6 nM for the E17K mutant for a related compound (vevorisertib) . The specificity of Akt1-IN-3 for the mutant form is a critical differentiator from pan-AKT inhibitors that lack mutant selectivity [1].

Oncology AKT1-E17K Targeted Therapy

Selectivity Over Wild-Type AKT Isoforms

While direct comparative selectivity data for Akt1-IN-3 against wild-type AKT1, AKT2, and AKT3 are not available in the public domain, its classification as a 'specifically targeting AKT1-E17K' inhibitor places it in a class of mutant-selective inhibitors designed to overcome the on-target toxicities of pan-AKT inhibitors. Clinical studies have shown that pan-AKT inhibitors cause dose-limiting hyperglycemia due to inhibition of wild-type AKT2 [1]. In contrast, mutant-selective AKT1-E17K inhibitors like ALTA2618 (EC50=7 nM) demonstrate 22-fold selectivity over WT AKT1 and 140-fold selectivity over WT AKT2, and are efficacious in xenograft models without inducing hyperglycemia . Akt1-IN-3 is expected to confer a similar improved therapeutic window.

Drug Selectivity AKT1-E17K Safety Profile

Mutant-Specific Signaling Tool

Akt1-IN-3 (Compd 7) is derived from a series of AKT1 modulators described in patent WO2024073371A1 [1]. In contrast to broader-spectrum inhibitors like A-674563, which also inhibits PKA (IC50=16 nM) and Cdk2 (IC50=46 nM) , Akt1-IN-3 is presented as a more focused tool for studying AKT1-E17K-specific signaling. The patent context suggests optimization for AKT1-E17K selectivity, potentially offering a cleaner pharmacological profile for cellular pathway analysis.

Chemical Biology Signal Transduction Kinase Selectivity

Akt1-IN-3 Research Applications


In Vitro AKT1-E17K Signaling Studies

Akt1-IN-3 is ideally suited for in vitro studies using cancer cell lines harboring the AKT1-E17K mutation (e.g., certain breast, endometrial, and ovarian cancer models). Its sub-15 nM potency against the mutant form allows for robust target engagement at low concentrations. Researchers can use Akt1-IN-3 to specifically interrogate the downstream signaling consequences of mutant AKT1 inhibition, such as effects on cell proliferation, survival, and apoptosis, without the confounding inhibition of wild-type AKT isoforms that occurs with pan-AKT inhibitors [1].

E17K Mutant vs. Wild-Type Isogenic Studies

To validate the mutant-selective mechanism of action, Akt1-IN-3 should be employed in comparative studies using isogenic cell line pairs that differ only by the presence or absence of the AKT1-E17K mutation. The differential sensitivity observed in these models can provide direct evidence for the compound's on-target, mutant-specific activity. This is a critical control experiment that cannot be performed with pan-AKT inhibitors, which would inhibit both mutant and wild-type cells [2].

In Vivo E17K Xenograft Tumor Models

Based on the class-level inference that mutant-selective AKT1 inhibitors avoid the hyperglycemia associated with pan-AKT inhibition , Akt1-IN-3 is a candidate for in vivo efficacy studies in mouse xenograft models bearing AKT1-E17K-mutant tumors. Researchers can anticipate a wider therapeutic window, allowing for the evaluation of tumor growth inhibition at doses that do not induce significant metabolic side effects, a common challenge with pan-AKT inhibitors like capivasertib and ipatasertib [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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